molecular formula C19H17ClF3N5O2S B11267915 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No.: B11267915
M. Wt: 471.9 g/mol
InChI Key: UNFYDWUZXKAMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the piperidinyl group. The final steps involve the addition of the chloro and trifluoromethyl phenyl groups under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE: shares similarities with other thiazolopyrimidine derivatives, which also exhibit diverse biological activities.

    Other piperidinyl compounds: These compounds often have similar pharmacological profiles due to the presence of the piperidine ring.

Uniqueness

The uniqueness of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17ClF3N5O2S

Molecular Weight

471.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C19H17ClF3N5O2S/c20-12-5-4-11(19(21,22)23)8-13(12)25-14(29)9-28-10-24-16-15(17(28)30)31-18(26-16)27-6-2-1-3-7-27/h4-5,8,10H,1-3,6-7,9H2,(H,25,29)

InChI Key

UNFYDWUZXKAMFH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.